molecular formula C17H15ClN2OS B5658453 3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5658453
M. Wt: 330.8 g/mol
InChI Key: QIDUHRZFEQAPHW-UHFFFAOYSA-N
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Description

“3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” is a compound within the chemical class of benzothienopyrimidinones, known for their diverse biological activities. This compound, like others in its class, has been the subject of research due to its potential pharmacological properties and versatile chemical reactivity.

Synthesis Analysis

The synthesis of derivatives related to “3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” involves several key steps, starting from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a precursor. These compounds can be obtained through various synthetic pathways including condensation, aza-Wittig reactions, and cyclocondensation processes involving different reagents and conditions (Ashalatha et al., 2007), (Tolkunov et al., 2013), (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure and conformation of benzothienopyrimidinone derivatives have been elucidated through various spectroscopic techniques and crystal structure analysis. These analyses reveal insights into the compound's stereochemistry and the influence of structural modifications on its geometry and interactions within the crystal lattice (Ziaulla et al., 2012).

Chemical Reactions and Properties

This compound and its derivatives undergo a range of chemical reactions, including alkylation, acylation, and condensation, highlighting its versatile reactivity profile. These reactions facilitate the introduction of various functional groups, expanding the chemical diversity and potential utility of the benzothienopyrimidinone scaffold (Yamaguchi & Ishikawa, 1982).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-12-7-5-11(6-8-12)9-20-10-19-16-15(17(20)21)13-3-1-2-4-14(13)22-16/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUHRZFEQAPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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